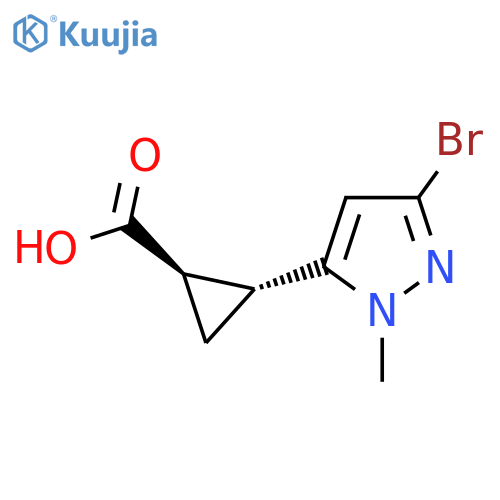Cas no 2227913-75-7 (rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid)
rac-(1R,2R)-2-(3-ブロモ-1-メチル-1H-ピラゾール-5-イル)シクロプロパン-1-カルボン酸は、ブロモ基とメチルピラゾールを有するシクロプロパン骨格を持つ光学活性なカルボン酸誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。特に、立体選択的なシクロプロパン環とピラゾール基の組み合わせにより、生物活性化合物の設計において高い分子多様性を提供します。ブロモ基はさらなる官能基化のための反応性サイトとして機能し、メチルピラゾール部分は薬理学的特性の調整に寄与します。高い純度と明確な立体化学的特性が、精密有機合成における信頼性の高い試薬としての価値を高めています。

2227913-75-7 structure
商品名:rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
- 2227913-75-7
- EN300-1921746
-
- インチ: 1S/C8H9BrN2O2/c1-11-6(3-7(9)10-11)4-2-5(4)8(12)13/h3-5H,2H2,1H3,(H,12,13)/t4-,5-/m1/s1
- InChIKey: YWJZEHPUUOPZAY-RFZPGFLSSA-N
- ほほえんだ: BrC1C=C([C@@H]2C[C@H]2C(=O)O)N(C)N=1
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1Ų
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921746-5.0g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 5g |
$6339.0 | 2023-05-31 | ||
| Enamine | EN300-1921746-10.0g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 10g |
$9400.0 | 2023-05-31 | ||
| Enamine | EN300-1921746-2.5g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-0.1g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-5g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 5g |
$3273.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-10g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 10g |
$4852.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-1g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-0.05g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-0.25g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1921746-0.5g |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
2227913-75-7 | 0.5g |
$1084.0 | 2023-09-17 |
rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
2227913-75-7 (rac-(1R,2R)-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
